4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(19)12-9-17-13-5-4-10(2)8-11(13)14(12)16-6-7-18/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXCKWGCRFXRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and ethyl chloroformate.
Formation of Intermediate: The 6-methylquinoline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Amination: The intermediate is then subjected to amination using 2-aminoethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid using:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis (basic) | 2M NaOH, EtOH/H₂O, 80°C, 4h | 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid | 92% |
Amide Formation
The carboxylic acid reacts with amines to form amides:
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EDC/HOBt-mediated coupling : Reacting with primary or secondary amines in DMF yields amide derivatives .
Alkylation of the Hydroxy Group
The hydroxyl group in the hydroxyethylamino side chain can be alkylated:
Stability and Reactivity
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Photodegradation : Quinoline derivatives are susceptible to UV-induced decomposition. Stability studies in methanol show <5% degradation after 24h under ambient light .
Biological Activity and Further Modifications
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Antimalarial activity : Analogous quinoline-4-carboxamides inhibit Plasmodium falciparum with EC₅₀ values <50 nM .
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Antioxidant properties : Hydroxyquinolines exhibit radical scavenging activity in ABTS assays (IC₅₀: 10–50 μM) .
Key Challenges and Optimization
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Regioselectivity : Competing reactions during amination require careful control of temperature and catalysts .
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Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) is commonly used .
Spectroscopic Data
Scientific Research Applications
4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Bind to DNA: The quinoline ring allows it to intercalate with DNA, disrupting replication and transcription processes.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinoline Derivatives
*Estimated based on analogous compounds.
Impact of Substituents on Properties
Solubility and Reactivity
- Bromine (e.g., 4-Amino-8-bromo-6-methyl... ethyl ester): Increases molecular weight and electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Methylthio (Ethyl 4-hydroxy-6-(methylthio)... carboxylate): Enhances lipid solubility and metabolic stability compared to hydroxyl or amino groups .
Biological Activity
The compound 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : 4-(2-Hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester
- Molecular Formula : C13H15N1O3
- Molecular Weight : 245.26 g/mol
- CAS Number : 85418-82-2
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In particular, the compound under consideration has been evaluated for its effectiveness against various bacterial strains.
Study Findings:
- In vitro assays demonstrated that the compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- A comparative analysis with standard antibiotics indicated that this compound shows comparable efficacy to ciprofloxacin, a common antibiotic used for bacterial infections.
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer potential. The compound has been tested against several cancer cell lines.
Case Studies:
- Breast Cancer Cell Lines :
- Mechanism of Action :
Antimalarial Activity
Given the historical use of quinoline derivatives in treating malaria, this compound's activity against Plasmodium falciparum was also assessed.
Research Findings:
- In vitro studies showed that the compound has an IC50 value of approximately 12 µM against Plasmodium falciparum, indicating promising antimalarial activity .
- The mechanism is believed to involve inhibition of heme polymerization, a critical process in the parasite's lifecycle.
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-hydroxy-ethylamino)-6-methyl-quinoline-3-carboxylic acid ethyl ester?
The compound can be synthesized via condensation reactions between secondary amines (e.g., ethanolamine derivatives) and triethyl methanetricarboxylate under high-temperature conditions. This method is analogous to the synthesis of ethyl 6-hydroxy-4-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, where triethyl methanetricarboxylate reacts with anilines or indoline analogs. Key steps include maintaining precise temperature control (±5 K) and removing ethanol byproducts via distillation . Yield optimization requires monitoring water content to minimize hydrolysis by-products (e.g., decarboxylation products).
Q. Which analytical techniques are most reliable for characterizing this compound?
- HPLC : Used to quantify purity and detect by-products (e.g., hydrolysis-derived impurities, typically 2–6% by area under specific conditions) .
- X-ray crystallography : Resolves hydrogen-bonding networks and planar heterocyclic structures, critical for confirming the quinoline core’s conformation .
- NMR and FTIR : Assign functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, hydroxylamine signals in H NMR) .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should focus on hydrolysis susceptibility of the ester and hydroxylamine groups. Accelerated degradation tests in aqueous/organic solvents (e.g., methanol/NaOH) can identify degradation pathways. For example, ethyl esters of quinoline-3-carboxylates undergo hydrolysis to carboxylic acids under basic conditions, with decarboxylation observed at elevated temperatures (>453 K) .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
Reaction path search algorithms (e.g., quantum chemical calculations) and molecular dynamics simulations predict optimal reaction conditions and transition states. For instance, ICReDD’s approach integrates computational screening of reaction parameters (temperature, solvent polarity) with experimental validation, reducing trial-and-error cycles. This is critical for minimizing by-products like tricyclic pyrroloquinolinones formed during condensation .
Q. What strategies resolve contradictions in impurity profiles across synthesis batches?
Systematic Design of Experiments (DoE) can identify critical factors (e.g., water content, heating rate) influencing impurity formation. For example, increasing water content during condensation with triethyl methanetricarboxylate promotes hydrolysis of the target ester into 6-hydroxy-1,2-dihydro-4H-pyrroloquinolin-4-one. Statistical models (e.g., response surface methodology) optimize parameters to suppress by-products .
Q. How can crystallographic data inform formulation design for biological studies?
Hydrogen-bonding patterns (e.g., O–H···O interactions) revealed by X-ray studies guide solubility enhancement strategies. Co-crystallization with excipients or salt formation (e.g., sodium carboxylate derivatives) improves bioavailability. For analogs like ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate, crystallography confirms planar stacking interactions, relevant for solid-state stability .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
- Docking studies : Screen against target proteins (e.g., bacterial gyrase for anti-bacterial activity) using the quinoline scaffold’s electrostatic profile .
- Metabolic profiling : LC-MS/MS tracks hydrolysis metabolites (e.g., free carboxylic acid) in vitro/in vivo.
- Kinetic assays : Measure inhibition constants () for enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How do reaction conditions influence regioselectivity in functionalizing the quinoline core?
Steric and electronic factors dictate substitution patterns. For example, electron-withdrawing groups (e.g., –Cl, –CF₃) at the 6- or 8-positions enhance electrophilic substitution at C-3. Solvent polarity (e.g., diphenyl ether vs. xylene) and catalysts (e.g., piperidine) modulate yields in malonate cyclization reactions .
Methodological Resources
- Experimental Design : Use DoE to optimize synthesis (e.g., fractional factorial designs for parameter screening) .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles with reaction variables .
- Computational Tools : Gaussian or ORCA for reaction modeling; Mercury for crystallographic visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
